Amino(imino)methanesulfonic acid

Description

BenchChem offers high-quality Amino(imino)methanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amino(imino)methanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

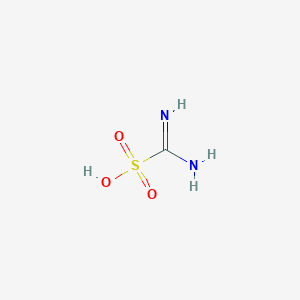

Structure

3D Structure

Properties

IUPAC Name |

amino(imino)methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O3S/c2-1(3)7(4,5)6/h(H3,2,3)(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPRFYAPABFRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152115 | |

| Record name | Methanesulfonic acid, aminoimino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-90-3 | |

| Record name | Methanesulfonic acid, aminoimino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, aminoimino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Amino(imino)methanesulfonic Acid from Thiourea Dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of amino(imino)methanesulfonic acid, a compound of interest in medicinal chemistry and organic synthesis, starting from the readily available precursor, thiourea (B124793) dioxide. This document provides a comprehensive overview of the synthetic pathway, including the preparation of the starting material, its subsequent oxidation to the final product, and relevant physicochemical data. Detailed experimental protocols are provided, and key transformations and workflows are visualized for enhanced clarity.

Introduction

Amino(imino)methanesulfonic acid, also known as formamidine (B1211174) sulfonic acid or thiourea trioxide, is an oxidized derivative of thiourea. Its synthesis is a multi-step process that begins with the oxidation of thiourea to thiourea dioxide. Thiourea dioxide, a stable, white crystalline solid, exists in tautomeric equilibrium with its more reactive form, amino(imino)methanesulfinic acid (also known as formamidine sulfinic acid).[1][2] This sulfinic acid intermediate is then further oxidized to the target sulfonic acid. The overall transformation involves the stepwise oxidation of the sulfur atom in thiourea.

This guide will focus on the most common and well-documented laboratory-scale synthesis methods for both thiourea dioxide and its subsequent conversion to amino(imino)methanesulfonic acid.

Synthesis of the Starting Material: Thiourea Dioxide

The preparation of thiourea dioxide is most commonly achieved through the controlled oxidation of thiourea with hydrogen peroxide in an aqueous medium.[1][2] The reaction conditions, such as temperature and pH, are critical to ensure a high yield and purity of the product, as side reactions can occur under non-optimal conditions.

Physicochemical Properties of Thiourea Dioxide

| Property | Value | Reference(s) |

| Molecular Formula | CH₄N₂O₂S | [1][2] |

| Molecular Weight | 108.12 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 126 °C (decomposes) | [1] |

| Solubility in Water | 27 g/L at 20 °C |

Experimental Protocols for Thiourea Dioxide Synthesis

Several protocols for the synthesis of thiourea dioxide have been reported, with variations in reaction conditions and the use of additives to improve yield and product quality. A summary of representative methods is presented in the table below, followed by a detailed experimental protocol.

| Method | Oxidizing Agent | Temperature (°C) | pH | Additives | Yield (%) | Purity (%) | Reference(s) |

| Method A | Hydrogen Peroxide | < 10 | 3-5 | None | 85-90 | >99 | [3] |

| Method B | Hydrogen Peroxide | 0-15 | 3-7 | Stabilizer (e.g., acetone), Promoter (e.g., sodium acetate) | up to 87.8 | >98 | |

| Method C | Hydrogen Peroxide | < 10 | - | Ammonium Bicarbonate | 69.3 | 88.3 |

Detailed Experimental Protocol (Method A)

This protocol is adapted from a common laboratory procedure for the high-purity synthesis of thiourea dioxide.

Materials:

-

Thiourea

-

30% Hydrogen Peroxide (w/w)

-

Deionized Water

-

Ice bath

Procedure:

-

A solution of thiourea is prepared in deionized water.

-

The solution is cooled to below 10 °C in an ice bath.

-

30% hydrogen peroxide is added dropwise to the cooled thiourea solution while maintaining the temperature below 10 °C and the pH between 3 and 5.

-

As the reaction proceeds, thiourea dioxide precipitates out of the solution.

-

After the addition of hydrogen peroxide is complete, the reaction mixture is stirred for an additional period to allow for complete precipitation.

-

The precipitated thiourea dioxide is collected by filtration, washed with cold deionized water, and dried under vacuum.

Synthesis of Amino(imino)methanesulfonic Acid

Physicochemical Properties of Amino(imino)methanesulfonic Acid

| Property | Value | Reference(s) |

| Molecular Formula | CH₄N₂O₃S | |

| Molecular Weight | 124.12 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 132-134 °C (decomposes) | |

| Solubility | DMSO (Very Slightly), Methanol (Slightly, Heated) |

Experimental Protocol for Amino(imino)methanesulfonic Acid Synthesis

The following protocol is based on a reported synthesis using peracetic acid.

Materials:

-

Thiourea dioxide

-

32% Peracetic acid solution

-

Glacial acetic acid

-

Anhydrous ethanol (B145695)

-

Ice bath

Procedure:

-

Thiourea dioxide (5.85 mmol) is dissolved in glacial acetic acid (3.0 mL).

-

The solution is cooled to 0 °C in an ice bath.

-

A 32% peracetic acid solution (1.56 mL) is added slowly and dropwise to the cooled solution, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.

-

Upon completion of the reaction, the precipitated product is collected by filtration.

-

The solid is washed with anhydrous ethanol (5 x 5 mL) and dried to yield amino(imino)methanesulfonic acid as a white crystalline solid.

-

Yield: 596 mg (82%).

-

Melting Point: 125-126 °C.

Reaction Mechanisms and Experimental Workflows

To visualize the chemical transformations and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Overall Synthetic Pathway

Caption: Overall synthetic pathway from thiourea.

Experimental Workflow for Thiourea Dioxide Synthesis

References

Amino(imino)methanesulfonic Acid: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino(imino)methanesulfonic acid (CAS No. 1184-90-3) is a sulfonic acid derivative of guanidine (B92328). It serves as a key reagent in organic synthesis, particularly in the preparation of various guanidine derivatives, which are of interest in medicinal chemistry and drug development due to their presence in biologically active compounds. This technical guide provides a comprehensive overview of the known physicochemical properties of Amino(imino)methanesulfonic acid, detailed experimental protocols for their determination, and a workflow for its synthesis.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of Amino(imino)methanesulfonic acid. It is important to note that while some data is derived from experimental observations, other values are based on computational predictions and should be interpreted accordingly.

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | amino(imino)methanesulfonic acid | N/A |

| Synonyms | Imino(amino)methanesulfonic acid, Formamidinesulfonic acid | [1] |

| CAS Number | 1184-90-3 | [1] |

| Molecular Formula | CH₄N₂O₃S | [1] |

| Molecular Weight | 124.12 g/mol | [1][2] |

| Appearance | White to Off-White Solid/Crystalline Solid | [3] |

| Melting Point | 125-126 °C[3]; 132-134 °C (decomposition)[4][5] | N/A |

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| pKa | 7.74 ± 0.40 | [4][6][7] |

| LogP | -1.23233[1]; -1.6[2][6]; 0.55730[6] | N/A |

| Density | 1.846 g/cm³ | [4] |

| Refractive Index | 1.591 | [4] |

Solubility Data

| Solvent | Solubility | Temperature | Source |

| Water | 110 g/L | 25 °C | [7] |

| DMSO | Very Slightly Soluble | N/A | [4][6] |

| Methanol | Slightly Soluble (Heated) | N/A | [4][6] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods and may require optimization for Amino(imino)methanesulfonic acid.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid Amino(imino)methanesulfonic acid transitions to a liquid.

Materials:

-

Amino(imino)methanesulfonic acid sample

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the Amino(imino)methanesulfonic acid sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (based on literature values, start heating rapidly to around 100 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of Amino(imino)methanesulfonic acid in a saturated aqueous solution at a specified temperature.

Materials:

-

Amino(imino)methanesulfonic acid

-

Distilled or deionized water

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of Amino(imino)methanesulfonic acid to a glass vial.

-

Add a known volume of water to the vial.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Centrifuge the sample to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant.

-

Analyze the concentration of Amino(imino)methanesulfonic acid in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry, with a pre-established calibration curve.

-

Calculate the solubility in g/L or mol/L.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of Amino(imino)methanesulfonic acid.

Materials:

-

Amino(imino)methanesulfonic acid

-

n-Octanol (reagent grade)

-

Water (reagent grade)

-

Separatory funnel or centrifuge tubes

-

Shaker

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.

-

Prepare a stock solution of Amino(imino)methanesulfonic acid in the aqueous phase.

-

Add a known volume of the aqueous stock solution and an equal volume of the pre-saturated n-octanol to a separatory funnel or centrifuge tube.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully sample a known volume from both the aqueous and the n-octanol layers.

-

Determine the concentration of Amino(imino)methanesulfonic acid in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient.

Synthesis Workflow

Amino(imino)methanesulfonic acid can be synthesized via the oxidation of thiourea (B124793) dioxide. The following diagram illustrates the general workflow for this synthesis.

Caption: Synthesis workflow for Amino(imino)methanesulfonic acid.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for Amino(imino)methanesulfonic acid. While experimental data for some properties are available, others rely on computational predictions. The provided experimental protocols offer a starting point for the in-house determination of these key parameters, which is crucial for applications in drug development and chemical synthesis. The synthesis workflow provides a clear overview of its preparation. Further experimental validation of the predicted properties is recommended for a more complete understanding of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. Methanesulfonic acid, aminoimino- | CH4N2O3S | CID 9877361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AMinoiMinoMethanesulfonic Acid | 1184-90-3 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. Amino(imino)methanesulfonic acid | 1184-90-3 [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Amino(imino)methanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of Amino(imino)methanesulfonic acid (CAS Number: 1184-90-3), a versatile reagent with significant applications in synthetic chemistry. The document details its chemical identity, physicochemical properties, and provides a thorough experimental protocol for its synthesis. Furthermore, it explores its chemical reactivity, particularly its role as a guanidinylating agent, and presents available kinetic data. While its direct involvement in biological signaling pathways is not documented in current literature, its utility in the synthesis of guanidine-containing compounds, which are prevalent in many bioactive molecules, underscores its importance in medicinal chemistry and drug development.

Chemical Identity and Properties

Amino(imino)methanesulfonic acid, a structurally unique compound, is recognized by several synonyms, most notably Formamidinesulfonic acid and Thiourea (B124793) trioxide. Its formal IUPAC name is amino(imino)methanesulfonic acid [1].

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1184-90-3 | [1][2] |

| IUPAC Name | amino(imino)methanesulfonic acid | [1] |

| Molecular Formula | CH₄N₂O₃S | [1][2][3] |

| Molecular Weight | 124.12 g/mol | [1][2][3] |

| Melting Point | 132-134 °C (decomposition) | [4] |

| Appearance | White solid | [3][4] |

| Solubility | Very slightly soluble in DMSO, slightly soluble in Methanol (when heated) | [3][4] |

| pKa (Predicted) | 7.74 ± 0.40 | [4][5] |

| Density (Predicted) | 1.846 g/cm³ | [4] |

Note: Some physical properties are predicted values from computational models.

Synthesis of Amino(imino)methanesulfonic Acid

The synthesis of amino(imino)methanesulfonic acid is well-documented and is typically achieved through the oxidation of thiourea dioxide (aminoiminomethanesulfinic acid)[3][6].

Experimental Protocol: Oxidation of Thiourea Dioxide

This protocol is adapted from the method developed by Mosher et al.[3].

Materials:

-

Thiourea dioxide (aminoiminomethanesulfinic acid)

-

Peracetic acid (32% solution)

-

Glacial acetic acid

-

Anhydrous ethanol

Procedure:

-

In a suitable reaction vessel, dissolve 0.633 g (5.85 mmol) of thiourea dioxide in 3.0 mL of glacial acetic acid.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 1.56 mL of a 32% peracetic acid solution dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.

-

Upon completion of the reaction, a precipitate will have formed. Collect the precipitate by filtration.

-

Wash the collected solid with five 5 mL portions of anhydrous ethanol.

-

Dry the product to yield amino(imino)methanesulfonic acid as a white crystalline solid.

Expected Yield: Approximately 596 mg (82%)[3].

Figure 1: Synthesis Workflow of Amino(imino)methanesulfonic Acid

References

Stability and Storage Conditions of Amino(imino)methanesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Amino(imino)methanesulfonic acid. Due to the limited availability of specific quantitative stability data in public literature, this document focuses on known degradation pathways and provides detailed experimental protocols for researchers to determine the stability profile of this compound.

Summary of Stability and Storage

Amino(imino)methanesulfonic acid is a white to off-white solid that requires controlled conditions to ensure its integrity. It is particularly sensitive to moisture and alkaline pH.

Recommended Storage Conditions: For long-term storage, it is recommended to keep Amino(imino)methanesulfonic acid at 2-8°C , in a tightly sealed container, protected from moisture, and preferably under an inert atmosphere such as nitrogen or argon.[1] Some sources indicate that after drying, the compound is stable for at least five months when stored in a freezer.[1] For short-term use, it may be stable for a few weeks at room temperature.[1]

Degradation Pathways

The stability of Amino(imino)methanesulfonic acid is significantly influenced by pH. In aqueous solutions, it can undergo hydrolysis, self-reaction, or elimination depending on the pH of the medium.

At a neutral pH (7.4) , the primary degradation pathway is hydrolysis to form the corresponding urea. Under moderately alkaline conditions (pH 10) , the compound is known to undergo a self-reaction , eventually forming N-cyanoguanidine. In strongly alkaline environments (pH 13-14) , the predominant degradation reaction is elimination to yield cyanamide.

The following diagram illustrates the known pH-dependent degradation pathways of Amino(imino)methanesulfonic acid.

Proposed Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of Amino(imino)methanesulfonic acid, a series of forced degradation, hygroscopicity, and photostability studies should be conducted. The following protocols are proposed as a framework for these investigations.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. The following diagram outlines a typical workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare stock solutions of Amino(imino)methanesulfonic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize samples before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C. Withdraw samples at specified time points and dissolve in a suitable solvent for analysis.

-

Photostability: Expose the solid compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark.

-

-

Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC method (see section 3.4).

Hygroscopicity Testing

Hygroscopicity testing determines the propensity of the solid material to absorb moisture from the atmosphere. Dynamic Vapor Sorption (DVS) is the recommended method.

Methodology:

-

Sample Preparation: Place a known mass of Amino(imino)methanesulfonic acid (typically 5-15 mg) into the DVS instrument.

-

DVS Protocol:

-

Equilibrate the sample at 0% relative humidity (RH).

-

Increase the RH in a stepwise manner (e.g., 10% increments) from 0% to 90% RH at a constant temperature (e.g., 25°C).

-

Decrease the RH in a stepwise manner from 90% back to 0% RH.

-

Repeat the sorption/desorption cycle.

-

-

Data Analysis: Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm. Classify the hygroscopicity based on the percentage of moisture uptake at a specified RH (e.g., 80% RH).

Photostability Testing

This protocol follows the ICH Q1B guidelines to assess the light sensitivity of the compound.

Methodology:

-

Sample Preparation: Expose a sufficient quantity of the solid Amino(imino)methanesulfonic acid to the light source. A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

-

Light Exposure: Irradiate the sample with a light source that produces both visible and UV output, such as a xenon lamp or a metal halide lamp, according to ICH Q1B specifications.

-

Analysis: After the specified exposure, compare the physical properties (e.g., appearance, color) and chemical purity (via HPLC) of the exposed sample to the dark control.

Proposed Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products. Based on the polar nature of Amino(imino)methanesulfonic acid and its potential degradation products, a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase method with a polar-embedded or polar-endcapped column is recommended.

Proposed HPLC Conditions:

| Parameter | Recommended Setting |

| Column | HILIC column (e.g., silica, amide, or zwitterionic phase) or a polar-embedded/endcapped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium formate (B1220265) in water, pH adjusted to 3.0 with formic acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a high percentage of organic phase (e.g., 90% B) and gradually decrease to elute polar compounds. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a low wavelength (e.g., 200-210 nm) or a charged aerosol detector (CAD) for universal detection. |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the proposed stability studies.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Duration | % Degradation of AIMS | Major Degradation Products |

| 0.1 M HCl, 60°C | |||

| 0.1 M NaOH, 60°C | |||

| 3% H₂O₂, RT | |||

| 80°C (solid) | |||

| Photolytic (ICH Q1B) |

Table 2: Hygroscopicity Data (Dynamic Vapor Sorption at 25°C)

| % Relative Humidity | % Weight Change (Sorption) | % Weight Change (Desorption) |

| 0 | ||

| 10 | ||

| 20 | ||

| 30 | ||

| 40 | ||

| 50 | ||

| 60 | ||

| 70 | ||

| 80 | ||

| 90 |

Hygroscopicity Classification (based on % weight gain at 80% RH): ________________

Table 3: Photostability Data (as per ICH Q1B)

| Parameter | Dark Control | Exposed Sample |

| Appearance | ||

| Assay (% of initial) | ||

| Total Impurities (%) |

By following these protocols and systematically collecting data, researchers and drug development professionals can establish a comprehensive stability profile for Amino(imino)methanesulfonic acid, ensuring its quality and integrity throughout the development process and for its intended application.

References

Amino(imino)methanesulfonic Acid: A Technical Overview of its Crystal Structure and Solid-State Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino(imino)methanesulfonic acid, also known as formamidinesulfonic acid, is a compound of interest in synthetic chemistry, particularly for the preparation of guanidine (B92328) derivatives. Despite its utility, a comprehensive public record of its detailed crystal structure from single-crystal X-ray diffraction analysis is not currently available. This technical guide consolidates the known solid-state properties of amino(imino)methanesulfonic acid from various sources and outlines the standard experimental protocols that would be employed for its full crystallographic characterization. This document serves as a resource for researchers working with this compound, providing a summary of its known characteristics and a procedural framework for future structural elucidation studies.

Introduction

Amino(imino)methanesulfonic acid is a derivative of thiourea (B124793) and serves as a valuable reagent in organic synthesis. Its physical state as a white crystalline solid suggests a well-ordered molecular arrangement in the solid state.[1] Understanding the precise three-dimensional structure of this molecule is crucial for predicting its reactivity, stability, and potential interactions in various chemical and biological systems. This guide provides a summary of the currently available data on its solid-state properties and details the methodologies required for a comprehensive structural analysis.

Solid-State Properties

While a definitive crystal structure is not publicly available, several key solid-state properties of amino(imino)methanesulfonic acid have been reported. These properties provide foundational knowledge for handling, storage, and application of this compound.

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 132-134 °C (with decomposition) |

| Solubility | Very slightly soluble in DMSO, slightly soluble in Methanol (with heating) |

| Density (Predicted) | 1.846 g/cm³ |

| pKa (Predicted) | 7.74 ± 0.40 |

| Storage Conditions | 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) |

Synthesis and Chemical Properties

Amino(imino)methanesulfonic acid is typically synthesized through the oxidation of thiourea or its derivatives. A common method involves the oxidation of aminoiminomethanesulfinic acid (formamidinesulfinic acid) with an oxidizing agent such as peracetic acid or hydrogen peroxide.[1]

A general synthetic workflow is outlined below:

References

Solubility Profile of Amino(imino)methanesulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Amino(imino)methanesulfonic acid (CAS No. 1184-90-3), a versatile reagent in organic synthesis. Due to its zwitterionic nature, stemming from the presence of both a strongly acidic sulfonic acid group and a basic guanidino group, its solubility is highly dependent on the polarity of the solvent. This document compiles available qualitative and quantitative solubility data, outlines a general experimental protocol for solubility determination, and provides context through the solubility of structurally related guanidinium (B1211019) compounds.

Introduction

Amino(imino)methanesulfonic acid, also known as formamidinesulfonic acid, is a crystalline solid with the molecular formula CH₄N₂O₃S.[1][2] It serves as a key reagent in the preparation of various guanidine (B92328) derivatives.[1][2] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development. This guide aims to provide a detailed technical resource on this topic.

Physicochemical Properties

A summary of the key physicochemical properties of Amino(imino)methanesulfonic acid is presented in Table 1. These properties influence its solubility characteristics.

Table 1: Physicochemical Properties of Amino(imino)methanesulfonic acid

| Property | Value | Reference |

| Molecular Formula | CH₄N₂O₃S | [1][2] |

| Molecular Weight | 124.12 g/mol | [1][2] |

| Melting Point | 132-134 °C (decomposition) | [1][2] |

| pKa (Predicted) | 7.74 ± 0.40 | [1][2] |

| Density (Predicted) | 1.846 g/cm³ | [1][2] |

| XLogP3 | -1.6 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Solubility Data

Qualitative Solubility

The compound's solubility is generally limited in most organic solvents. Available data indicates it is "very slightly" soluble in Dimethyl Sulfoxide (DMSO) and "slightly" soluble in methanol, particularly with heating.[1][2][3]

Quantitative Solubility

A single source reports a water solubility of 110 g/L at 25 °C.[4] However, this high value should be approached with caution as it contrasts with the generally described low solubility in polar organic solvents. The zwitterionic nature of the molecule likely contributes to a higher affinity for water compared to less polar organic solvents.

Table 2: Summary of Solubility Data for Amino(imino)methanesulfonic acid

| Solvent | Type | Solubility | Temperature | Notes | Reference |

| Water | Protic | 110 g/L | 25 °C | Data point requires verification. | [4] |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Very Slightly Soluble | Not Specified | - | [1][2][3] |

| Methanol | Protic Polar | Slightly Soluble | Heated | Solubility increases with temperature. | [1][2][3] |

Solubility of Structurally Related Compounds: Guanidine and its Salts

Given the presence of the guanidino functional group, the solubility behavior of guanidine and its salts can provide valuable insights. Guanidine itself is highly soluble in polar solvents like water and alcohols.[5][6] Guanidinium salts, such as guanidinium chloride and guanidinium nitrate, also exhibit good solubility in polar solvents.[7][8] For instance, at 298.15 K, the mole fraction solubility of guanidine hydrochloride is highest in DMF, followed by other polar aprotic and protic solvents, and lowest in less polar alcohols like n-propanol.[8] This trend suggests that the guanidino group of Amino(imino)methanesulfonic acid contributes to its affinity for polar solvents.

Experimental Protocol for Solubility Determination

As specific experimental details for determining the solubility of Amino(imino)methanesulfonic acid are not published, a general and robust protocol for solid compounds is outlined below. This method can be adapted for the quantitative determination of its solubility in various organic solvents.

Materials and Equipment

-

Amino(imino)methanesulfonic acid (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Micropipettes

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Amino(imino)methanesulfonic acid to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled pipette to avoid temperature-induced precipitation.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Amino(imino)methanesulfonic acid in the diluted filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a standard curve.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps for the experimental determination of solubility.

References

- 1. lookchem.com [lookchem.com]

- 2. lookchem.com [lookchem.com]

- 3. AMinoiMinoMethanesulfonic Acid | 1184-90-3 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Guanidine - Sciencemadness Wiki [sciencemadness.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: Thermal Decomposition of Amino(imino)methanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amino(imino)methanesulfonic acid, a compound of interest in synthetic chemistry and potentially in drug development, exhibits thermal instability, undergoing decomposition upon heating. This technical guide synthesizes the currently available information on the thermal decomposition of amino(imino)methanesulfonic acid. It is important to note that while basic physical properties are documented, detailed experimental studies on its thermal degradation, including comprehensive thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and decomposition product identification, are not extensively available in publicly accessible scientific literature. This guide presents the known data and outlines the methodologies that would be required for a thorough investigation of its thermal decomposition profile.

Introduction

Amino(imino)methanesulfonic acid, also known as formamidinesulfonic acid, possesses the chemical formula CH₄N₂O₃S and a molecular weight of 124.12 g/mol .[1] Its structure features a guanidinium (B1211019) group attached to a sulfonic acid moiety, suggesting a complex thermal behavior involving the breakdown of both functional groups. Understanding the thermal stability and decomposition pathway of this compound is crucial for its safe handling, storage, and application in various fields, including as a potential intermediate in pharmaceutical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of amino(imino)methanesulfonic acid is provided in Table 1. The melting point is consistently reported as a decomposition temperature, indicating that the compound does not exhibit a stable liquid phase at atmospheric pressure.

Table 1: Physicochemical Properties of Amino(imino)methanesulfonic Acid

| Property | Value | References |

| Molecular Formula | CH₄N₂O₃S | [1][2] |

| Molecular Weight | 124.12 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 132-134 °C (decomposition) | [2][3][4] |

| Solubility | Very slightly soluble in DMSO, slightly soluble in Methanol (heated) | [2][4] |

Thermal Decomposition Analysis

Anticipated Thermal Decomposition Pathway

Based on the structure of amino(imino)methanesulfonic acid, a hypothetical decomposition pathway can be proposed. The initial steps of thermal degradation would likely involve the fragmentation of the molecule, potentially leading to the evolution of gaseous products such as sulfur dioxide (SO₂), ammonia (B1221849) (NH₃), water (H₂O), and nitrogen oxides. The guanidinium group may also decompose to form urea (B33335) and other nitrogen-containing compounds.

To elucidate the actual decomposition mechanism and identify the resulting products, a comprehensive experimental approach would be necessary.

Caption: Hypothetical workflow for investigating the thermal decomposition of amino(imino)methanesulfonic acid.

Recommended Experimental Protocols

To generate the data required for a comprehensive understanding of the thermal decomposition of amino(imino)methanesulfonic acid, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature ranges of mass loss and the kinetics of decomposition.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Method:

-

Accurately weigh 5-10 mg of amino(imino)methanesulfonic acid into an alumina (B75360) or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Conduct the experiment under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air) to assess the influence of oxygen on the decomposition process.

-

Record the mass loss as a function of temperature.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the enthalpy changes associated with decomposition and to identify any phase transitions prior to decomposition.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Method:

-

Accurately weigh 2-5 mg of amino(imino)methanesulfonic acid into a sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature beyond the decomposition point at a constant heating rate (e.g., 10 °C/min).

-

Conduct the experiment under an inert atmosphere.

-

Record the heat flow as a function of temperature.

-

Analysis of Decomposition Products

-

Objective: To identify the gaseous and solid products of thermal decomposition.

-

Apparatus: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

-

Method:

-

Perform a TGA experiment as described in section 4.1.

-

Simultaneously analyze the evolved gases using the coupled MS or FTIR detector.

-

Collect the solid residue remaining after the TGA run for further analysis by techniques such as X-ray diffraction (XRD) or elemental analysis.

-

Caption: A logical workflow for the comprehensive thermal analysis of amino(imino)methanesulfonic acid.

Conclusion

The available data on the thermal decomposition of amino(imino)methanesulfonic acid is limited to its melting point, which is characterized as a decomposition temperature. To provide a thorough understanding of its thermal stability, decomposition pathways, and associated hazards, further experimental investigation is imperative. The methodologies outlined in this guide, including TGA, DSC, and evolved gas analysis, represent a standard and comprehensive approach to characterizing the thermal decomposition of this compound. The resulting data would be invaluable for ensuring its safe handling and for predicting its behavior in applications where it may be subjected to elevated temperatures.

References

Spectroscopic and Biological Profile of L-Arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arginine, a semi-essential amino acid, is a cornerstone of numerous physiological processes, most notably as the primary substrate for the synthesis of nitric oxide (NO), a critical signaling molecule. Understanding the structural and functional characteristics of L-Arginine is paramount for research in areas ranging from cardiovascular health to immunology and neuroscience. This technical guide provides a comprehensive overview of the spectroscopic data of L-Arginine, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it details the pivotal role of L-Arginine in the nitric oxide signaling pathway. Experimental protocols for obtaining the presented spectroscopic data are also included to facilitate reproducible research.

Spectroscopic Data of L-Arginine

The following sections summarize the key spectroscopic data for L-Arginine, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of L-Arginine in solution.

Table 1: ¹H NMR Spectroscopic Data for L-Arginine in D₂O [1][2][3]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.786 | Triplet | α-CH |

| 3.261 | Triplet | δ-CH₂ |

| 1.909 | Multiplet | β-CH₂ |

| 1.679 | Multiplet | γ-CH₂ |

Table 2: ¹³C NMR Spectroscopic Data for L-Arginine in H₂O [4][5][6]

| Chemical Shift (ppm) | Assignment |

| 177.238 | C=O (Carboxyl) |

| 159.504 | C=N (Guanidinium) |

| 57.002 | α-CH |

| 43.201 | δ-CH₂ |

| 30.281 | β-CH₂ |

| 26.577 | γ-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in L-Arginine based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for L-Arginine [7][8][9][10][11][12][13][14][15]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3358 - 3296 | N-H Stretching | Amine, Guanidinium |

| 3151 | N-H Stretching | Amine |

| 3051 | O-H Stretching | Carboxylic Acid |

| 2944 - 2928 | C-H Asymmetric Stretching | Methylene |

| 2858 - 2842 | C-H Symmetric Stretching | Methylene |

| 1678 | C=O Stretching | Carboxylic Acid |

| 1586 - 1608 | C=N Asymmetric Stretching | Guanidinium |

| 1550 | N-H Bending | Amine |

| 1471 | C-H Bending | Methylene |

| 1416 | O-H Bending | Carboxylic Acid |

| 1186 - 1132 | C-N Stretching | Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of L-Arginine and its fragments, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometric Data for L-Arginine [11][16][17][18]

| Parameter | Value |

| Molecular Formula | C₆H₁₄N₄O₂ |

| Molecular Weight | 174.20 g/mol |

| Exact Mass | 174.11167570 Da |

| Major Fragment (m/z) | 70.1 |

The L-Arginine/Nitric Oxide Signaling Pathway

L-Arginine is the sole physiological substrate for nitric oxide synthases (NOS), a family of enzymes that catalyze the production of nitric oxide (NO).[19][20][21] This pathway is fundamental to a vast array of physiological functions.

The synthesis of NO from L-Arginine is a complex enzymatic process. In the presence of oxygen and NADPH, NOS converts L-Arginine into L-Citrulline and NO.[19] This reaction requires several cofactors, including tetrahydrobiopterin (B1682763) (BH4), FAD, and FMN.[19]

Caption: The L-Arginine/Nitric Oxide signaling cascade.

Once produced, NO diffuses to adjacent cells and activates soluble guanylate cyclase (sGC) by binding to its heme moiety.[22] Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating Protein Kinase G (PKG), which phosphorylates various downstream targets, leading to a wide range of cellular responses, including smooth muscle relaxation (vasodilation), neurotransmission, and immune regulation.[22]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented in this guide. Specific parameters may need to be optimized based on the instrumentation and experimental conditions.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of L-Arginine.

Materials:

-

L-Arginine sample

-

Deuterated water (D₂O) or other appropriate deuterated solvent

-

NMR tubes

-

Internal standard (e.g., DSS or TSP)

Protocol:

-

Sample Preparation: Accurately weigh a known amount of L-Arginine and dissolve it in D₂O. For quantitative NMR (qNMR), a certified internal standard should also be accurately weighed and added to the solution.[23]

-

NMR Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer. For accurate quantification in ¹H NMR, ensure a long relaxation delay (D1) of 5-7 times the longest T₁ relaxation time and a calibrated 90° pulse.[23][24][25][26]

-

Data Processing: Process the acquired spectra using appropriate software. This includes Fourier transformation, phasing, baseline correction, and referencing the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of L-Arginine.

Materials:

-

L-Arginine sample (solid)

-

Potassium bromide (KBr) for pellet preparation or an ATR accessory

-

FTIR spectrometer

Protocol (KBr Pellet Method):

-

Sample Preparation: Grind a small amount of L-Arginine with dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid L-Arginine sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum. A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of L-Arginine.

Materials:

-

L-Arginine sample

-

Appropriate solvent (e.g., water/acetonitrile with formic acid)

-

Mass spectrometer (e.g., ESI-Q-TOF, Orbitrap)

Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Dissolve a small amount of L-Arginine in the chosen solvent system to a suitable concentration (typically in the low µM to nM range).

-

Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer or inject it via a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode. For tandem MS (MS/MS), select the parent ion (e.g., m/z 175.2 for L-Arginine) and subject it to collision-induced dissociation to obtain a fragment ion spectrum.[27][28][29][30]

Conclusion

This technical guide provides a consolidated resource for the spectroscopic and biological characterization of L-Arginine. The presented data and protocols are intended to support researchers and professionals in the fields of chemistry, biology, and pharmacology in their endeavors to understand and utilize this multifaceted amino acid. The detailed description of the L-Arginine/Nitric Oxide signaling pathway highlights its significance in cellular communication and its potential as a therapeutic target.

References

- 1. L(+)-Arginine(74-79-3) 1H NMR spectrum [chemicalbook.com]

- 2. L-Arginine hydrochloride(1119-34-2) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. L(+)-Arginine(74-79-3) 13C NMR spectrum [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. hmdb.ca [hmdb.ca]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. researchgate.net [researchgate.net]

- 9. L(+)-Arginine(74-79-3) IR Spectrum [chemicalbook.com]

- 10. L-Arginine hydrochloride(1119-34-2) IR Spectrum [chemicalbook.com]

- 11. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spiedigitallibrary.org [spiedigitallibrary.org]

- 13. researchgate.net [researchgate.net]

- 14. The identification of arginine residues in peptides by 2D-IR echo spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arar.sci.am [arar.sci.am]

- 16. L-Arginine hydrochloride(1119-34-2) MS [m.chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Arginine [webbook.nist.gov]

- 19. Modulation of the L-arginine/nitric oxide signalling pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Regulatory role for the arginine-nitric oxide pathway in metabolism of energy substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 29. files.core.ac.uk [files.core.ac.uk]

- 30. Mass spectrometric quantification of L-arginine and its pathway related substances in biofluids: the road to maturity - PubMed [pubmed.ncbi.nlm.nih.gov]

Amino(imino)methanesulfonic Acid: A Technical Guide to its Discovery and Historical Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and historical preparation of amino(imino)methanesulfonic acid, a compound of significant interest in synthetic chemistry and drug development. The document details the key synthetic routes from thiourea (B124793) and its derivatives, providing comprehensive experimental protocols for each major historical method. Quantitative data is summarized for comparative analysis, and logical workflows are visualized to elucidate the synthetic pathways.

Introduction

Amino(imino)methanesulfonic acid, also known as formamidinesulfonic acid, is a versatile reagent and intermediate in organic synthesis. Its structural features, combining a guanidinium-like moiety with a sulfonic acid group, impart unique chemical properties that have been exploited in the preparation of various heterocyclic compounds and guanidinylating agents. This guide explores the historical context of its discovery and the evolution of its synthetic preparation.

Historical Discovery

The history of amino(imino)methanesulfonic acid is intrinsically linked to the study of thiourea and its oxidation products. The precursor, aminoiminomethanesulfinic acid (also known as formamidinesulfinic acid or thiourea dioxide), was first prepared by the English chemist Edward de Barry Barnett in 1910 through the oxidation of thiourea with hydrogen peroxide. This foundational work paved the way for the subsequent synthesis of the sulfonic acid analog.

While a singular, definitive publication marking the initial "discovery" of amino(imino)methanesulfonic acid is not readily apparent in the reviewed literature, its preparation is a logical extension of the well-established chemistry of thiourea oxidation. A significant method for its synthesis, frequently cited in chemical literature and supplier documentation, was developed by Mosher and colleagues. This method involves the oxidation of aminoiminomethanesulfinic acid using peracetic acid.

Synthetic Pathways

The historical preparation of amino(imino)methanesulfonic acid has primarily involved the oxidation of thiourea or its S-oxygenated derivatives. The two main precursors are thiourea and aminoiminomethanesulfinic acid.

A Technical Guide to the Theoretical Analysis of Amino(imino)methanesulfonic Acid's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Abstract

Amino(imino)methanesulfonic acid, also known as formamidinesulfonic acid, is a compound of interest due to its structural relationship to biologically relevant guanidinium (B1211019) and sulfonic acid groups.[1][2] Understanding its electronic structure is fundamental to predicting its reactivity, stability, and potential interactions in biological systems. This guide outlines the standard theoretical framework and computational methodologies employed to investigate the molecular and electronic properties of this molecule. While specific, in-depth theoretical studies on Amino(imino)methanesulfonic acid are not extensively available in the public literature, this document presents the established protocols and expected data formats based on computational studies of analogous molecules, such as methanesulfonic acid and various amino acids.[3][4][5]

Introduction to Theoretical Electronic Structure Studies

Theoretical chemistry provides a powerful lens for examining molecules at the atomic level. Through computational methods like Density Functional Theory (DFT), researchers can model molecular geometries, predict vibrational frequencies, and analyze the distribution and energy of electrons.[4][6] These analyses are crucial for:

-

Predicting Chemical Reactivity: The energies of frontier molecular orbitals (HOMO and LUMO) indicate a molecule's susceptibility to electrophilic or nucleophilic attack.[7][8]

-

Understanding Molecular Stability: Optimized geometry and calculated thermodynamic properties reveal the most stable conformation of the molecule.[6][9]

-

Interpreting Spectroscopic Data: Calculated vibrational frequencies can be correlated with experimental infrared and Raman spectra to confirm molecular structure.[5][10]

-

Elucidating Intermolecular Interactions: Analysis of the electrostatic potential and atomic charges helps predict how the molecule will interact with other molecules, such as proteins or solvents.

Computational Methodology

The following protocol describes a standard and robust approach for the theoretical investigation of Amino(imino)methanesulfonic acid's electronic structure using DFT, a method widely applied to organic and biological molecules for its balance of accuracy and computational efficiency.[9][11][12]

Software and Theoretical Level

Calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.[4] A common and effective level of theory for such molecules is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a Pople-style basis set, such as 6-311++G(d,p).[9][12] This combination provides a reliable description of electron correlation, geometry, and vibrational properties.

Step-by-Step Protocol

-

Initial Structure Creation: An initial 3D structure of Amino(imino)methanesulfonic acid is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This process systematically alters the atomic coordinates to minimize the forces between atoms until a stationary point is reached.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculated frequencies correspond to the fundamental vibrational modes of the molecule and can be compared with experimental IR and Raman data.[5]

-

Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties. This includes:

-

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a critical indicator of chemical stability and reactivity.[7][8]

-

Mulliken Atomic Charges: Calculation of the partial charge distribution on each atom, offering insights into the molecule's polarity and potential sites for electrostatic interactions.

-

Molecular Electrostatic Potential (MEP): Visualization of the MEP map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

The logical workflow for this computational protocol is visualized in the diagram below.

Data Presentation of Theoretical Results

The quantitative data derived from the computational protocol should be organized into clear, comparative tables. The following tables illustrate the expected format for presenting the key findings of a theoretical study on Amino(imino)methanesulfonic acid.

Note: The following tables are templates. Specific calculated values for Amino(imino)methanesulfonic acid are not available in the surveyed literature and would need to be generated by performing the computational protocol described above.

Table 1: Calculated Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C=N (imino) | Value |

| C-N (amino) | Value | |

| C-S | Value | |

| S=O | Value | |

| S-O(H) | Value | |

| Bond Angles | N-C-N | Value |

| N-C-S | Value | |

| O-S-O | Value |

| Dihedral Angles | N-C-S-O | Value |

Table 2: Mulliken Atomic Charges

| Atom | Charge (e) |

|---|---|

| C1 | Value |

| N (imino) | Value |

| N (amino) | Value |

| S1 | Value |

| O (sulfonyl 1) | Value |

| O (sulfonyl 2) | Value |

| O (hydroxyl) | Value |

| H (hydroxyl) | Value |

| H (amino) | Value |

| H (imino) | Value |

Table 3: Frontier Molecular Orbital Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Table 4: Selected Calculated Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity (km/mol) |

|---|---|---|

| N-H Stretch (amino) | Value | Value |

| N-H Stretch (imino) | Value | Value |

| C=N Stretch | Value | Value |

| SO₂ Asymmetric Stretch | Value | Value |

| SO₂ Symmetric Stretch | Value | Value |

| C-S Stretch | Value | Value |

Conclusion

The theoretical study of Amino(imino)methanesulfonic acid's electronic structure is an essential step toward understanding its fundamental chemical nature. By employing established computational methodologies like Density Functional Theory, researchers can generate detailed data on its geometry, stability, and electronic properties. This information provides a robust foundation for predicting its behavior in various chemical and biological environments, thereby guiding further experimental work and supporting applications in fields such as medicinal chemistry and materials science.

References

- 1. Methanesulfonic acid, aminoimino- | CH4N2O3S | CID 9877361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AMinoiMinoMethanesulfonic Acid | 1184-90-3 [chemicalbook.com]

- 3. Simplified mechanism for new particle formation from methanesulfonic acid, amines, and water via experiments and ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Structure and vibrational spectroscopy of methanesulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular orbital - Wikipedia [en.wikipedia.org]

- 8. 2.7 Molecular Orbital Theory – Inorganic Chemistry for Chemical Engineers [pressbooks.bccampus.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of EnT-mediated amino-sulfonylation of alkenes with N-sulfonyl ketimine: a DFT investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Synthesis of Monosubstituted Guanidines using Amino(imino)methanesulfonic Acid

References

- 1. A Facile Conversion of Amino Acids to Guanidino Acids | Semantic Scholar [semanticscholar.org]

- 2. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

Protocol for the Guanidinylation of Primary Amines with Amino(imino)methanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Application Note

The guanidinium (B1211019) group is a key structural motif in a vast array of biologically active molecules and pharmaceuticals due to its ability to form strong hydrogen bonds and participate in electrostatic interactions. The targeted introduction of this functional group, known as guanidinylation, is a critical transformation in medicinal chemistry and drug development. Amino(imino)methanesulfonic acid has emerged as a valuable reagent for the direct guanidinylation of primary amines, offering a straightforward method for the synthesis of guanidine-containing compounds. This document provides a detailed protocol for this reaction, including the preparation of the reagent and its application in the guanidinylation of primary amines, exemplified by the conversion of amino acids to their corresponding guanidino acids.

Experimental Protocols

Preparation of Amino(imino)methanesulfonic Acid and its Analogs

Amino(imino)methanesulfonic acid and its N-substituted analogs can be synthesized by the oxidation of the corresponding thioureas.[1] A representative procedure for the preparation of (ethylamino)(ethylimino)methanesulfonic acid is detailed below.[2]

Materials:

-

N,N'-Diethylthiourea

-

Sodium molybdate (B1676688) dihydrate

-

Hydrogen peroxide (30%)

-

Water

-

Sodium bisulfite

-

Dry ice/isopropanol bath

Procedure:

-

To a mixture of N,N'-diethylthiourea (43 g, 322 mmol) and sodium molybdate dihydrate (208 mg, 0.9 mmol) in water (425 mL), cooled to 0-5°C, add hydrogen peroxide (30%, 103 mL, 0.45 mol) dropwise.

-

Control the exothermic reaction by using a dry ice/isopropanol bath to maintain the temperature.

-

After the addition is complete, stir the solution at a temperature below 10°C for 1 hour and then at room temperature for 20 hours.[2]

-

Cool the reaction mixture to 10°C and quench the excess oxidant by the addition of solid sodium bisulfite.[2]

-

Filter the solution. The resulting aqueous solution of (ethylamino)(ethylimino)methanesulfonic acid can be used in the subsequent guanidinylation step without further purification.[2]

Guanidinylation of a Primary Amine (Lysine-Containing Peptide)

This protocol describes the direct guanidinylation of the primary amine on the side chain of a lysine (B10760008) residue within a peptide.[2]

Materials:

-

Boc-Lys-Pro-D-AlaNH2 (or other primary amine substrate)

-

Aqueous solution of (ethylamino)(ethylimino)methanesulfonic acid (prepared as described above)

-

Water

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve the lysine-containing peptide in the aqueous solution of (ethylamino)(ethylimino)methanesulfonic acid.

-

Adjust the pH of the reaction mixture to 11.2 using 28% ammonium hydroxide.

-

Stir the reaction mixture at room temperature for 48 hours.

-

After 48 hours, adjust the pH to 7 with an appropriate acid.

-

Extract the aqueous solution twice with 30 mL of ethyl acetate.

-

Combine the ethyl acetate extracts, wash twice with 10 mL of water, and concentrate to dryness in vacuo.

-

Dissolve the resulting oil in 20 mL of methanol and add it to 200 mL of water.

-

Evaporate the methanol in vacuo.

-

Wash the remaining aqueous solution twice with 20 mL of heptane.

-

Evaporate the aqueous solution to dryness in vacuo.

-

Add 10 mL of ethyl acetate to the residue and evaporate to dryness again.

-

Dissolve the resulting solid in 25 mL of ethyl acetate and heat to no more than 40°C.

-

Add heptane until the solution becomes cloudy and then cool to 10°C.

-

Collect the precipitate by vacuum filtration to yield the N,N'-diethylhomoarginine containing peptide.

Data Presentation

The following table summarizes the quantitative data for the guanidinylation of a lysine-containing peptide with (ethylamino)(ethylimino)methanesulfonic acid.

| Substrate | Product | Yield | Purity (HPLC) | Reference |

| Boc-Lys-Pro-D-AlaNH2 | Boc-N,N'-diethylhomoarginine-Pro-D-AlaNH2 | 85% | 97% | [2] |

Visualizations

Experimental Workflow for Guanidinylation

Caption: Experimental workflow for the preparation of the guanidinylating reagent and the subsequent guanidinylation of a primary amine.

References

Amino(imino)methanesulfonic Acid: A Versatile Reagent for Guanidinylation in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Amino(imino)methanesulfonic acid and its precursor, aminoiminomethanesulfinic acid (also known as formamidine (B1211174) sulfinic acid), have emerged as valuable reagents for the introduction of the guanidine (B92328) functional group in the synthesis of complex natural products. The guanidinium (B1211019) group is a key structural motif in a wide array of biologically active natural products, contributing significantly to their pharmacological properties through its ability to engage in hydrogen bonding and electrostatic interactions. This application note provides a detailed overview of the use of amino(imino)methanesulfonic acid and its precursor in natural product synthesis, complete with experimental protocols and quantitative data from selected examples.

Key Applications and Advantages

Amino(imino)methanesulfonic acid and formamidine sulfinic acid offer several advantages as guanidinylating reagents:

-

Direct Guanidinylation: They allow for the direct conversion of primary amines to guanidines, often under mild conditions.

-

Versatility: These reagents have been successfully employed in the synthesis of various natural products, including alkaloids.

-

Accessibility: Formamidine sulfinic acid is commercially available, and amino(imino)methanesulfonic acid can be readily prepared from it through oxidation.

This note will focus on the application of these reagents in the total synthesis of two notable natural products: the guanidine alkaloid Nitensidine D and the cyclopropyl (B3062369) amino acid carnosadine .

Data Summary: Guanidinylation in Natural Product Synthesis

The following table summarizes the quantitative data for the guanidinylation step in the total synthesis of Nitensidine D and provides a representative example for the synthesis of a guanidino acid, a key step in the synthesis of molecules like carnosadine.

| Natural Product/Intermediate | Amine Substrate | Guanidinylating Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Nitensidine D | N-(3-methylbut-2-en-1-yl)butane-1,4-diamine | Formamidine sulfinic acid | Ethanol (B145695) | Reflux | 4 h | 70 |

| Guanidino Acid Derivative | α-Amino acid | Amino(imino)methanesulfonic acid | aq. NaOH | 20 | Not specified | 60-80 |

Experimental Protocols

Synthesis of Nitensidine D: Guanidinylation Step

This protocol details the introduction of the guanidine moiety in the total synthesis of Nitensidine D.

Reaction Scheme:

A schematic of the guanidinylation step in the synthesis of a Nitensidine D precursor.

Materials:

-

N-(3-methylbut-2-en-1-yl)butane-1,4-diamine

-

Formamidine sulfinic acid

-

Ethanol (absolute)

Procedure:

-

A solution of N-(3-methylbut-2-en-1-yl)butane-1,4-diamine (1.0 equivalent) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Formamidine sulfinic acid (1.2 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the guanidinylated precursor to Nitensidine D.

General Protocol for the Synthesis of Guanidino Acids

This protocol provides a general method for the conversion of α-amino acids to their corresponding α-guanidino acids, a crucial transformation for the synthesis of natural products like carnosadine.[1]

Reaction Scheme:

Workflow for the synthesis of α-guanidino acids.

Materials:

-

α-Amino acid

-

Amino(imino)methanesulfonic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

The α-amino acid (1.0 equivalent) is dissolved in an aqueous solution of sodium hydroxide.

-

Amino(imino)methanesulfonic acid (1.1 equivalents) is added portion-wise to the stirred solution at room temperature (20 °C).

-

The reaction mixture is stirred for a specified time (typically monitored by TLC or LC-MS).

-

After the reaction is complete, the solution is carefully acidified with hydrochloric acid to precipitate the α-guanidino acid.

-

The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the pure product.

Logical Workflow for Reagent Preparation

Amino(imino)methanesulfonic acid can be prepared from its more common precursor, formamidine sulfinic acid (thiourea dioxide), through oxidation.

Preparation of the guanidinylating reagent.

Conclusion

Amino(imino)methanesulfonic acid and formamidine sulfinic acid are effective and versatile reagents for the introduction of guanidine groups in the synthesis of complex natural products. The provided protocols for the guanidinylation steps in the syntheses of Nitensidine D and a general guanidino acid highlight the practical utility of these reagents. Researchers in natural product synthesis and drug development can utilize these methods to efficiently construct guanidine-containing molecules with potential therapeutic applications.

References

Application Notes and Protocols: Reaction of Amino(imino)methanesulfonic Acid with Aliphatic Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium (B1211019) group is a key structural motif in a vast array of biologically active molecules and pharmaceuticals. Its ability to exist in a protonated state at physiological pH allows for crucial interactions with biological targets through hydrogen bonding and electrostatic interactions. Amino(imino)methanesulfonic acid has emerged as a valuable reagent for the direct guanidinylation of primary and secondary aliphatic amines, providing an efficient route to synthesize substituted guanidines. This document provides a detailed overview of the reaction mechanism, experimental protocols, and quantitative data for this important transformation.

Reaction Mechanism

The reaction of amino(imino)methanesulfonic acid with aliphatic amines proceeds through a nucleophilic addition-elimination mechanism. The carbon atom of the amino(imino)methyl group is electrophilic and is attacked by the nucleophilic aliphatic amine.

The proposed step-by-step mechanism is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aliphatic amine attacks the electrophilic carbon atom of amino(imino)methanesulfonic acid.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the positive charge is localized on the nitrogen of the attacking amine, and a negative charge is on one of the oxygen atoms of the sulfonic acid group.

-

Proton Transfer: A proton is transferred from the attacking amine nitrogen to one of the amino groups on the original guanidinylating agent.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of the stable sulfonate anion (HSO₃⁻) as the leaving group. This step is driven by the formation of the highly resonance-stabilized guanidinium product.

-

Deprotonation: The resulting protonated guanidine (B92328) is deprotonated by a base present in the reaction mixture to yield the final N-alkylguanidine product.

Caption: Proposed mechanism for the guanidinylation of an aliphatic amine.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of N-alkylguanidines using amino(imino)methanesulfonic acid. Optimization of reaction conditions (e.g., solvent, temperature, reaction time, and base) may be necessary for specific substrates.

Protocol 1: Guanidinylation of a Primary Aliphatic Amine

Materials:

-

Primary aliphatic amine

-

Amino(imino)methanesulfonic acid

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)

-

Organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-